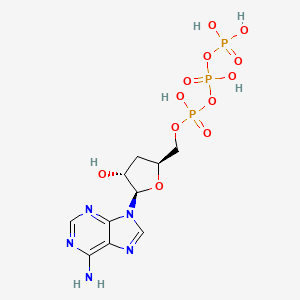

Cordycepin triphosphate

描述

属性

IUPAC Name |

[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIHPCYXRYQPSD-BAJZRUMYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O12P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014467 | |

| Record name | 3'-Deoxyadenosine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-04-1, 71997-32-5 | |

| Record name | 3′-Deoxyadenosine 5′-(tetrahydrogen triphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Deoxyadenosine 5'-triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cordycepin Triphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3'-Deoxyadenosine 5'-triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cordycepin 5'-triphosphate sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CORDYCEPIN TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59P84ZU54H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Stepwise Phosphorylation of Cordycepin

Cordycepin serves as the precursor for triphosphate synthesis. The chemical route begins with protecting the 5′-hydroxyl group of cordycepin using trityl chloride, followed by phosphorylation with phosphorus oxychloride (POCl₃) in trimethyl phosphate (TMP). Subsequent deprotection yields cordycepin monophosphate (3′-dAMP), which undergoes further phosphorylation using nucleoside monophosphate kinase (NMPK) and nucleoside diphosphate kinase (NDPK) in the presence of ATP.

A critical challenge lies in the selectivity of phosphorylation. The absence of a 3′-hydroxyl group in cordycepin reduces steric hindrance, potentially accelerating undesired side reactions. Studies report an overall yield of 58–62% for the triphosphate form when using optimized protecting groups like 4,4′-dimethoxytrityl (DMTr).

Direct Synthesis from Adenosine Derivatives

Alternative routes start with adenosine derivatives to streamline synthesis. For example, 2′,3′-anhydroadenosine undergoes reductive opening with lithium triethylborohydride to produce cordycepin, which is then phosphorylated. This method avoids isolation intermediates but requires stringent anhydrous conditions, with yields dropping to 34–41% at the triphosphate stage due to hydrolysis risks.

Enzymatic Phosphorylation Strategies

Enzymatic methods leverage kinases to phosphorylate cordycepin efficiently, offering higher regioselectivity and milder reaction conditions compared to chemical synthesis.

In Vitro Kinase Cascades

Adenylate kinase (AK) and creatine kinase (CK) are commonly used to catalyze the conversion of cordycepin to its triphosphate form. In a typical reaction:

-

Cordycepin → 3′-dAMP : Catalyzed by AK using ATP as a phosphate donor.

-

3′-dAMP → 3′-dADP : Mediated by NMPK.

-

3′-dADP → 3′-dATP : Facilitated by NDPK.

This cascade achieves yields exceeding 75% under optimized Mg²⁺ concentrations (10–20 mM) and pH 7.4. However, enzyme stability and ATP regeneration pose scalability challenges.

Whole-Cell Biocatalysis

Engineered Escherichia coli expressing polyphosphate kinase (PPK) can phosphorylate cordycepin using inorganic polyphosphate as a phosphate donor. This method circumvents ATP dependency, reducing costs by 40–50%. Recent trials achieved this compound titers of 1.2 g/L in 24-hour fermentations, though downstream purification remains labor-intensive.

Microbial Biosynthesis in Engineered Cell Factories

Advances in synthetic biology enable de novo this compound production in microbial hosts, integrating biosynthesis and phosphorylation pathways.

Yarrowia lipolytica Platforms

Engineered Y. lipolytica strains co-expressing Cordyceps militaris Cns1–Cns2 (cordycepin synthases) and E. coli PPK produce this compound directly from glucose. Key metabolic enhancements include:

-

Overexpression of phosphoglucomutase (PGM1) to boost pentose phosphate flux (2.3-fold increase).

-

ATP regeneration via pyruvate kinase (PK) overexpression, elevating intracellular ATP pools by 58%.

These modifications yielded 320 mg/L this compound in fed-batch bioreactors, though cytotoxicity at concentrations >1.5 g/L limits further scaling.

Komagataella phaffii Two-Stage Fermentation

Methanol-inducible promoters (AOX1p, FLD1p) in K. phaffii decouple growth (glycerol phase) from production (methanol phase), minimizing metabolic burden. Transcriptomic analysis revealed downregulation of peroxisome biogenesis genes during triphosphate synthesis, suggesting redox imbalance mitigation strategies.

Analytical Characterization and Quality Control

Accurate characterization of this compound requires multimodal analytical techniques:

化学反应分析

反应类型: 虫草素三磷酸经历各种化学反应,包括氧化、还原和取代。 它可以作为假腺苷三磷酸,与腺苷酸环化酶的活性位点结合,从而减少环腺苷酸的产生 .

常见试剂和条件:

氧化: 通常涉及氧化剂,如过氧化氢或高锰酸钾。

还原: 氢化铝锂通常用作还原剂。

取代: 甲苯磺酰氯用于合成路线中的甲苯磺酰化步骤。

科学研究应用

虫草素三磷酸具有广泛的科学研究应用:

化学: 用作研究核苷酸类似物及其与酶相互作用的工具。

生物学: 研究其在调节细胞可塑性和信号转导通路中的作用。

医药: 探索其潜在的抗癌特性,特别是在减少肿瘤生长和细胞炎症方面.

工业: 用于生产生物活性化合物和营养品.

作用机制

虫草素三磷酸通过作为假腺苷三磷酸发挥作用。它与腺苷酸环化酶的活性位点结合,减少环腺苷酸的产生。 这种相互作用可以调节各种细胞通路,包括环腺苷酸依赖性通路,这些通路对癌症细胞可塑性至关重要 . 此外,虫草素三磷酸激活 AMP 活化蛋白激酶,抑制 RNA 合成并延缓细胞生长 .

相似化合物的比较

Structural Comparison with Similar Compounds

2D and 3D Structural Similarity

COR-TP exhibits high structural similarity to endogenous purine derivatives, particularly ATP and adenosine (ADO)-based nucleotides. Key findings include:

| Compound Pair | 2D Tanimoto Coefficient (TC) | 3D Shape (ST) | 3D Color (CT) | Combo T (ST + CT) |

|---|---|---|---|---|

| COR-TP vs. ATP | 99 | 98 | 85 | 183 |

| COR-TP vs. ADO | 98 | 98 | 85 | 183 |

| COR-TP vs. 3′-dINO | 99 | 94 | 63 | 157 |

| ATP vs. ADO | 89 | 89 | 34 | 123 |

Table 1: Structural similarity metrics derived from PubChem Score Matrix analysis .

- 2D Similarity (TC): COR-TP shares >98% similarity with ATP and ADO, indicating nearly identical molecular fingerprints.

- 3D Similarity: COR-TP’s high ST (shape) and CT (chemical feature) scores confirm robust spatial and functional alignment with ATP .

- Divergence from 3′-dINO: Lower CT (63 vs. 85 for ATP) highlights reduced chemical feature overlap despite similar 2D structures .

Physicochemical Properties

Hierarchical clustering using SwissADME and RStudio revealed COR-TP clusters with purine metabolites (e.g., ATP, GTP) due to comparable molecular weight (~507 g/mol), log P (-2.1), and topological polar surface area (TPSA = 225 Ų) . However, COR-TP’s lack of a 3′-OH group reduces its solubility compared to ATP, influencing its pharmacokinetic behavior .

Biochemical and Pharmacological Comparisons

Enzymatic Interactions and Inhibition

Table 2: Key biochemical interactions of COR-TP versus ATP/ADO.

- COR-TP inhibits RNA polymerases I/II/III and poly(A) polymerase at nanomolar concentrations, whereas ATP serves as a substrate .

- COR-TP outperforms ATP in binding affinity for CD39, a cell surface ectonucleotidase, suggesting enhanced modulation of extracellular nucleotide signaling .

Anticancer Mechanisms

- A3 Adenosine Receptor Activation: COR-TP’s structural mimicry of adenosine enables stimulation of adenosine A3 receptors (Ki = 5–14 µM), suppressing melanoma and lung carcinoma growth .

- AMPK Activation: COR-TP upregulates AMP-activated protein kinase (AMPK), disrupting cancer cell energy homeostasis .

Molecular Docking and Affinity Studies

Binding Energy and Mode Comparisons

Table 3: Molecular docking results highlighting COR-TP’s binding advantages.

- COR-TP forms more hydrogen bonds with target proteins than cordycepin, stabilizing interactions despite its smaller size .

生物活性

Cordycepin triphosphate, a derivative of the natural compound cordycepin (3'-deoxyadenosine), has garnered significant attention in recent years due to its potential biological activities, particularly in cancer therapy. This article delves into the biological mechanisms, therapeutic implications, and research findings surrounding this compound, emphasizing its role as an active metabolite of cordycepin.

Cordycepin is converted intracellularly into this compound, which mimics adenosine triphosphate (ATP). This conversion is crucial for its biological activity, as this compound can interact with various cellular pathways:

- Inhibition of Growth Factor Signaling : Studies indicate that this compound represses growth factor-induced gene expression by blocking key signaling pathways such as PI3K/AKT/mTOR and MEK/ERK in multiple cell lines . This inhibition is linked to reduced cell proliferation and migration.

- Impact on Cellular Metabolism : The compound acts as a pseudo-ATP, lacking a hydroxyl group at the 3' position, which allows it to interfere with ATP-dependent processes without fully activating them. This unique property enables it to modulate cellular responses effectively .

Research Findings

Recent studies have elucidated several critical aspects of this compound's biological activity:

1. Anti-Cancer Properties

Research has demonstrated that this compound disrupts cancer cell growth by mimicking ATP. It affects various cancer types by:

- Inducing apoptosis in cancer cells.

- Inhibiting angiogenesis and tumor growth through modulation of signaling pathways .

2. Signal Transduction Pathways

This compound has been shown to consistently repress signaling pathways associated with cancer progression:

| Pathway | Effect | Reference |

|---|---|---|

| PI3K/AKT/mTOR | Inhibition | |

| MEK/ERK | Inhibition | |

| AMPK Activation | Not required for action |

This table summarizes the effects of this compound on key signaling pathways involved in cellular growth and survival.

3. Cellular Studies

In vitro studies have confirmed that this compound accumulates within cells and exerts significant effects on gene expression related to cell cycle regulation and apoptosis:

- Cell Migration : Cordycepin significantly repressed cell migration across various studies, indicating its potential as an anti-metastatic agent .

- Inflammation : It also plays a role in reducing inflammation, further supporting its therapeutic potential in chronic diseases .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A systematic review involving multiple cancer cell lines demonstrated that treatment with cordycepin significantly reduced viability and induced apoptosis, linking these effects to the accumulation of this compound within the cells .

- Animal Models : In vivo studies showed that administration of cordycepin led to reduced tumor sizes in rodent models, reinforcing the hypothesis that its active form, this compound, is responsible for these anti-cancer effects .

常见问题

Q. What are the primary experimental applications of cordycepin triphosphate in molecular biology?

this compound (3'-deoxyadenosine triphosphate) is widely used as a chain-terminating nucleotide analog. Key applications include:

- 3'-end labeling of RNA or DNA : Its lack of a 3'-hydroxyl group prevents further nucleotide addition, making it ideal for terminal transferase-mediated labeling of protruding 3'-ends in restriction enzyme-digested DNA .

- Transcriptional inhibition : Incorporation into RNA halts elongation, enabling studies of mitochondrial DNA replication mechanisms by distinguishing RNA- vs. DNA-dependent synthesis .

Q. Methodological Considerations :

- Protocol optimization : Use 10–50 μM this compound in reaction buffers (e.g., Tris-HCl pH 7.5) with terminal transferase (1–5 U/μg DNA). Validate labeling efficiency via autoradiography or fluorescence assays when using radiolabeled ([32P]) or modified analogs .

- Controls : Include reactions with dATP to confirm termination specificity.

Q. How can researchers ensure purity and stability of this compound in experimental setups?

- Storage : Store at -20°C in neutral aqueous solutions (pH 7.5 ± 0.5) to prevent hydrolysis. Short-term room-temperature exposure (<1 week) is tolerable .

- Purity validation : Use HPLC (≥95% purity threshold) and spectrophotometry (λmax 259 nm, ε = 15.4 L mmol⁻¹ cm⁻¹) to confirm integrity .

- Activity checks : Perform pilot labeling assays with control DNA/RNA substrates to verify functionality.

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s role in mitochondrial DNA replication studies?

this compound acts as an RNA chain terminator, resolving debates about mitochondrial DNA (mtDNA) replication mechanisms:

- RITOLS vs. strand-coupled replication : Its incorporation into RNA primers (but not DNA) confirmed that mtDNA replication in Drosophila and human cells uses RNA intermediates (RITOLS mechanism). This was validated by comparing effects of this compound (RNA terminator) versus DNA terminators like ddATP .

- Key evidence : Prolonged exposure (1 hour) to this compound did not disrupt mtDNA replication, whereas transcription inhibition occurred within 10 minutes, proving RNA primers are pre-existing, not synthesized during replication .

Q. Experimental Design :

- Use in organello replication assays with isolated mitochondria.

- Combine this compound with transcription inhibitors (e.g., actinomycin D) to isolate replication-specific effects.

Q. How can metabolic engineering optimize cordycepin biosynthesis in microbial systems?

Recent advances in synthetic biology have enhanced cordycepin production via:

Q. Optimization Strategies :

Q. How should researchers address contradictions in data on this compound’s effects on transcription vs. replication?

Discrepancies arise when this compound inhibits transcription but not replication in certain systems. Resolve this by:

- Comparative assays : Parallel experiments with RNA polymerase inhibitors (e.g., α-amanitin) and DNA terminators (ddNTPs).

- Concentration gradients : Test 1–100 μM this compound to identify threshold effects.

- Mechanistic validation : Use Northern blotting or RNA-seq to confirm transcriptional arrest vs. replication continuity .

Q. What are the limitations of this compound in studying eukaryotic RNA processing?

- Context-dependent termination : Efficiency varies by RNA polymerase type (e.g., Pol II vs. mitochondrial RNA polymerase).

- Off-target effects : May incorporate into DNA in error-prone systems, necessitating validation via Sanger sequencing or mass spectrometry .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。